Technical Guide: Synthesis of Ethyl 2-(1-aminocyclopentyl)acetate
Technical Guide: Synthesis of Ethyl 2-(1-aminocyclopentyl)acetate
This guide details the synthesis of Ethyl 2-(1-aminocyclopentyl)acetate (CAS 112823-05-9), a structural analog of the pharmaceutical Gabapentin (Neurontin) and a key building block for
The guide presents two distinct, self-validating protocols:
-
The Reformatsky-Ritter Protocol: A scalable, cost-effective route utilizing classic carbonyl chemistry, ideal for bulk preparation.
-
The Sulfinyl Imine Protocol (Ellman's Method): A high-precision, modern approach utilizing chiral sulfinamide auxiliaries to minimize side reactions and simplify purification.
Executive Summary & Retrosynthetic Analysis
Target Molecule: Ethyl 2-(1-aminocyclopentyl)acetate
Formula:
Retrosynthetic Logic
The quaternary carbon center at C1 is the primary synthetic challenge. Direct alkylation of amines is prone to over-alkylation, and nucleophilic substitution on tertiary halides is sterically hindered. Therefore, the strategy relies on constructing the C-C bond via nucleophilic addition to a cyclopentanone derivative.
-
Disconnection A (Ritter Route): Disconnects the C-N bond to a carbocation/tertiary alcohol, which is traced back to Cyclopentanone and Ethyl Bromoacetate via the Reformatsky reaction.
-
Disconnection B (Imine Route): Disconnects the C-C bond between the acetate chain and the ring, utilizing a pre-formed C=N bond (Imine) to direct the amine formation.
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.
Method A: The Reformatsky-Ritter Protocol (Scalable)
This route is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents. It leverages the stability of the tertiary carbocation generated from the
Phase 1: Reformatsky Reaction
Objective: Synthesis of Ethyl (1-hydroxycyclopentyl)acetate.
Mechanism: Activated zinc inserts into the C-Br bond of ethyl bromoacetate to form an organozinc enolate (Reformatsky reagent), which performs a nucleophilic attack on the ketone carbonyl.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Cyclopentanone | 1.0 | Substrate |
| Ethyl Bromoacetate | 1.2 - 1.5 | Nucleophile Precursor |
| Zinc Dust (Activated) | 1.5 - 2.0 | Metal Mediator |
| Iodine (
Protocol:
-
Activation of Zinc: In a dry 3-neck flask under
, suspend zinc dust in minimal THF. Add a crystal of iodine. Heat gently until the iodine color fades (formation of ). -
Initiation: Add 10% of the ethyl bromoacetate solution. Heat to reflux to initiate the reaction (indicated by exotherm or foaming).
-
Addition: Dropwise add a mixture of Cyclopentanone (1.0 eq) and remaining Ethyl Bromoacetate (1.2 eq) in THF over 45-60 minutes, maintaining a gentle reflux.
-
Completion: Reflux for an additional 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to 0°C. Quench with cold 10%
(careful: gas evolution). Extract with Diethyl Ether ( ) x3. Wash organics with saturated and Brine. Dry over . -
Purification: Distillation under reduced pressure or flash chromatography (Silica, 0-10% EtOAc/Hexane).
-
Expected Yield: 75-85%[1]
-
Intermediate: Ethyl (1-hydroxycyclopentyl)acetate (Clear oil).
-
Phase 2: Ritter Reaction & Hydrolysis
Objective: Conversion of the tertiary alcohol to the primary amine.
Mechanism: Strong acid protonates the tertiary hydroxyl, facilitating water loss to form a tertiary carbocation. Acetonitrile attacks this cation to form a nitrilium ion, which is hydrolyzed to the acetamide. Subsequent acid hydrolysis yields the amine.
Protocol:
-
Ritter Reaction:
-
Dissolve Ethyl (1-hydroxycyclopentyl)acetate (1.0 eq) in Acetonitrile (solvent & reactant, ~10 vol).
-
Cool to 0°C. Dropwise add concentrated
(2.0 eq). -
Allow to warm to RT and stir for 12-24 hours.
-
Observation: The mixture may darken.
-
Pour onto ice-water. Extract with
.[2] The organic layer contains the Ethyl (1-acetamidocyclopentyl)acetate .
-
-
Deacetylation (Hydrolysis):
-
Evaporate the solvent.[2][3] Resuspend the crude acetamide in Ethanol saturated with HCl (gas) or 6M HCl (aq).
-
Reflux for 24-48 hours. Note: Aqueous acid may hydrolyze the ester to the free acid.
-
Re-esterification (if needed): If the ester is hydrolyzed, evaporate to dryness, dissolve in absolute EtOH, add
(1.5 eq) at 0°C, and reflux for 4 hours.
-
-
Isolation:
-
Concentrate the reaction mixture.
-
Basify with saturated
to pH 9. -
Extract immediately with
or EtOAc. -
Dry (
) and concentrate.[4] -
Purification: Vacuum distillation or formation of the HCl salt (precipitate from
with HCl/Dioxane).
-
Method B: The Sulfinyl Imine Protocol (Precision)
This route employs Ellman’s Sulfinamide chemistry. It is superior for research applications requiring high purity because it avoids the harsh acidic conditions of the Ritter reaction and prevents elimination side-products (dehydration to the alkene).
Phase 1: Imine Formation
Reagents:
-
Cyclopentanone (1.0 eq)
-
(R)- or (S)-t-Butanesulfinamide (1.1 eq)
-
Titanium(IV) ethoxide (
) (2.0 eq) -
THF (Anhydrous)
Protocol:
-
Combine Cyclopentanone and t-Butanesulfinamide in THF (0.5 M).
-
Add
dropwise. -
Stir at reflux for 6-12 hours.
-
Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting Titanium oxide paste through Celite. Wash the cake with EtOAc.
-
Concentrate filtrate to obtain the N-sulfinyl ketimine . (Usually used directly or purified by short silica plug).
Phase 2: Reformatsky Addition
Protocol:
-
Prepare the Reformatsky reagent (from Ethyl bromoacetate and Zn) in THF as described in Method A, or use a pre-formed solution.
-
Cool the Reformatsky reagent to -78°C (or 0°C depending on reactivity).
-
Add the N-sulfinyl ketimine (in THF) slowly.
-
Warm to RT and stir for 4 hours.
-
Quench with saturated
. Extract with EtOAc.[2][5][6][7] -
Result:Ethyl 2-(1-(tert-butylsulfinamido)cyclopentyl)acetate .
Phase 3: Deprotection
Protocol:
-
Dissolve the sulfinamido ester in Ethanol.
-
Add 4M HCl in Dioxane (2-3 eq).
-
Stir at RT for 1 hour. (The N-S bond cleaves rapidly).
-
Concentrate to dryness to obtain Ethyl 2-(1-aminocyclopentyl)acetate Hydrochloride .
-
Recrystallize from EtOH/Et2O for analytical purity.
Experimental Workflow & Logic Map
Figure 2: Comparative experimental workflow for Method A (Red) and Method B (Blue).
Analytical Data & Characterization
Upon isolation, the product should be verified against the following expected data parameters.
| Parameter | Expected Value / Range | Notes |
| Appearance | Colorless oil or White solid (HCl salt) | Free base is an oil; HCl salt is solid. |
| 1H NMR ( | Characteristic singlet at 2.60 ppm for | |
| 13C NMR | Carbonyl (~172 ppm), Quaternary C1 (~60-65 ppm) | Quaternary carbon shift is diagnostic. |
| MS (ESI+) | ||
| Boiling Point | ~90-100°C at 0.5 mmHg | For the free base. |
Safety & Handling
-
Ethyl Bromoacetate: Potent lachrymator and alkylating agent. Handle only in a fume hood.
-
Zinc Dust: Flammable solid. Pyrophoric if very fine. Dispose of zinc residues by quenching with dilute acid carefully.
-
Titanium(IV) Ethoxide: Moisture sensitive. Hydrolyzes to release ethanol and
. -
Cyanides/Nitriles: While Acetonitrile is a solvent, ensure no strong acids contact metal cyanide salts if used in alternative routes (not detailed here).
References
-
Reformatsky Reaction Mechanism & Scope
-
Shriner, R. L. The Reformatsky Reaction. Organic Reactions1942 , 1, 1. Link
-
- Ritter Reaction on -Hydroxy Esters: Bishop, R. The Ritter Reaction. Comprehensive Organic Synthesis1991, 6, 261-300.
-
Synthesis of Gabapentinoids (Cyclic Amino Acids)
-
Griffiths, G. et al. Synthesis of Gabapentin. United States Patent 5,270,317, 1993 . (Describes esterification of 1-aminocyclopentylacetic acid). Link
-
-
Ellman's Sulfinamide Auxiliary
-
Ellman, J. A. et al. Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews2010 , 110(6), 3600–3740. Link
-
- General Synthesis of -Amino Esters: Abele, S. et al. Preparation of achiral and enantiopure gem-disubstituted -amino acids. European Journal of Organic Chemistry2007, 2007(1), 144-151.
Sources
- 1. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 3. US5270317A - N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
(Image: N-acetylation of Ethyl 2-(1-aminocyclopentyl)acetate using acetic anhydride and triethylamine to yield Ethyl 2-(1-acetamidocyclopentyl)acetate and triethylammonium acetate.)